

Application Note: Quantitative Analysis of Arillanin A using HPLC-MS

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Compound of Interest

Compound Name: Arillanin A

Cat. No.: B2663256

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Introduction

Arillanin A is a novel small molecule with potential therapeutic applications. As with any new chemical entity, a robust and reliable analytical method for its quantification in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of **Arillanin A**. The method is demonstrated to be sensitive, specific, accurate, and precise, making it suitable for high-throughput screening and detailed analytical studies.

Experimental Protocols

1. Materials and Reagents

- **Arillanin A** reference standard (>99% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)

- Internal Standard (IS): [Select a suitable, structurally similar compound not present in the matrix, e.g., Verapamil]

2. Sample Preparation

The following protocol outlines the preparation of plasma samples for analysis. This can be adapted for other biological matrices or formulations.

- Spiking: Spike 50 µL of blank plasma with 10 µL of **Arillanin A** working standard solution and 10 µL of the internal standard working solution.
- Protein Precipitation: Add 200 µL of cold acetonitrile to the plasma sample.
- Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
- Vortex and Transfer: Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

3. HPLC-MS Method

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Gradient Elution:

Time (min)	% B
0.0	5
1.0	5
5.0	95
7.0	95
7.1	5

| 10.0 | 5 |

- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

Mass Spectrometry System: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
- MRM Transitions (Hypothetical):

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Arillanin A	[M+H] ⁺	[Fragment 1] ⁺	[Optimized Value]
Arillanin A	[M+H] ⁺	[Fragment 2] ⁺	[Optimized Value]

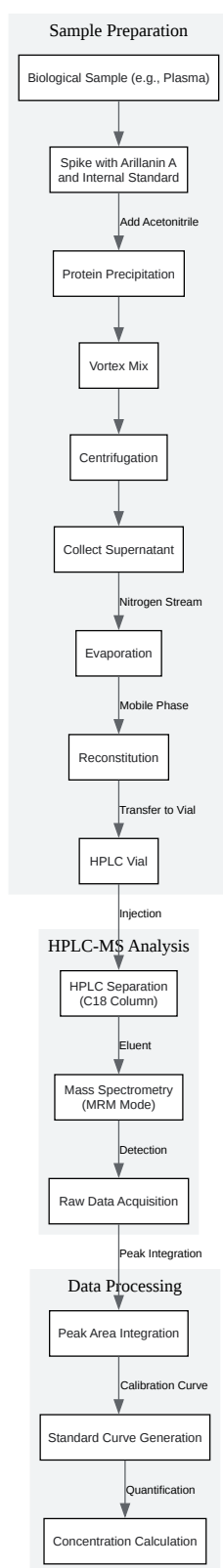
| Internal Standard | [IS+H]⁺ | [IS Fragment]⁺ | [Optimized Value] |

Data Presentation

The developed HPLC-MS method was validated according to ICH guidelines. A summary of the quantitative data is presented in the table below.

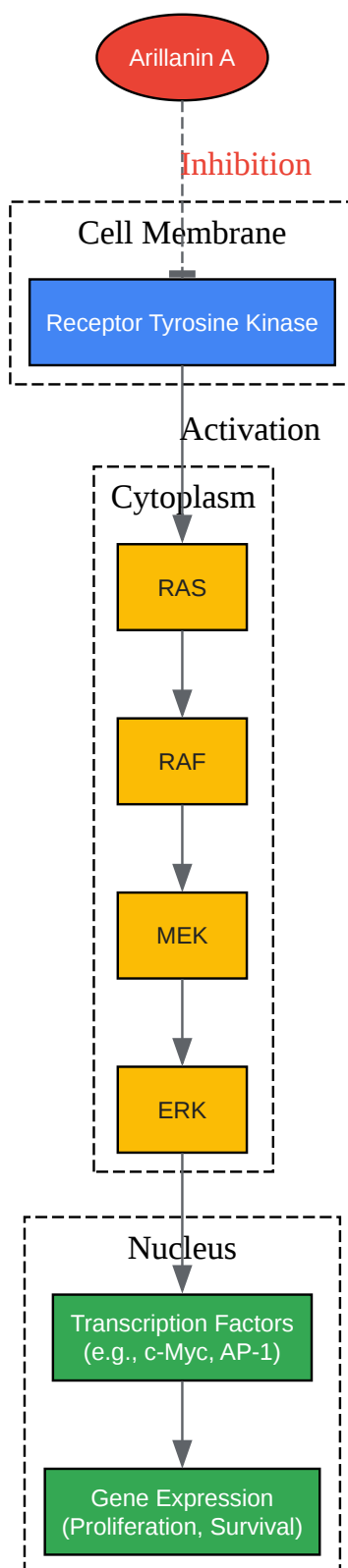
Validation Parameter	Result
Linearity (r ²)	> 0.995
Range	1 - 1000 ng/mL
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1 ng/mL
Accuracy (% Recovery)	95.2% - 104.5%
Precision (%RSD)	
- Intra-day	< 5%
- Inter-day	< 7%
Matrix Effect	92% - 108%
Extraction Recovery	> 90%

Mandatory Visualizations



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Caption: Experimental workflow for the quantitative analysis of **Arillanin A**.



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Caption: Hypothetical signaling pathway potentially modulated by **Arillanin A**.

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